molecular formula C15H20O4 B8230782 (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid

Cat. No.: B8230782
M. Wt: 264.32 g/mol
InChI Key: FJKFVYMKDPEZGY-LBPRGKRZSA-N
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Description

(S)-4-(tert-Butoxycarbonyl)-4-phenylbutanoic acid is a chiral building block of high value in pharmaceutical research and development. Its structure, featuring a stereocenter and a protected amino group via the tert-butoxycarbonyl (Boc) moiety, makes it a versatile intermediate for constructing enantiomerically pure compounds . This compound is particularly useful in the synthesis of protease inhibitors and other bioactive molecules that target neurological and metabolic disorders . It is commonly employed in the design of peptide mimetics and serves as a critical intermediate in the preparation of β-amino acids for advanced drug discovery projects . The Boc-protecting group enhances the molecule's handling and reactivity by safeguarding the amine functionality during synthetic steps, which can be selectively deprotected under mild acidic conditions. This controlled deprotection is essential for the sequential synthesis of complex molecules. Researchers utilize this chiral intermediate to introduce specific three-dimensional configurations, which are crucial for the biological activity and selectivity of potential drug candidates. For laboratory handling, this compound should be stored sealed in a dry environment at 2-8°C, protected from light and under an inert atmosphere to maintain its stability and purity . Disclaimer: This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, therapeutic, veterinary, or household use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-14(18)12(9-10-13(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFVYMKDPEZGY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

  • Starting Material : Methyl 4-phenyl-2-chloro-3-oxobutyrate.

  • Catalyst : [NH₂Et₂]₂{RuCl₂((R)-p-tolyl-BINAP)}₂·Cl₃.

  • Conditions : Hydrogen gas (3 MPa), i-PrOH solvent, 50°C, 30 hours.

  • Outcome : Predominantly (2S,3R)-configuration with 95% yield and 81% enantiomeric excess (ee).

Key Steps

StepReactionReagents/ConditionsYield/ee
1HydrogenationRu-BINAP complex, H₂ (3 MPa), 50°C95% yield, 81% ee
2EpoxidationNaOMe, MeOH, 0°C75% yield
3Azide CleavageTMS-N₃, ZnCl₂, 70°CRegioselective cleavage
4HydrogenolysisPd/C, H₂ (2 MPa), 50°C97% yield
5Boc ProtectionBoc₂O, CH₂Cl₂High purity

Mechanistic Insight :
The Ru-BINAP catalyst induces asymmetric hydrogenation by coordinating to the ketone group, favoring the (S)-configuration through steric and electronic interactions. Subsequent epoxidation and azide cleavage establish the hydroxy-amino structure, which is later protected with Boc.

Chiral Auxiliary-Mediated Synthesis

This approach uses a morpholinone auxiliary to direct stereochemistry during alkylation, as demonstrated in the synthesis of N-tert-butoxycarbonyl α-amino acids.

Procedure

  • Auxiliary Attachment :

    • 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one is coupled to a glycine enolate.

  • Alkylation :

    • Reaction with an alkyl halide (e.g., benzyl iodide) under kinetic control.

  • Auxiliary Removal :

    • Hydrogenolysis or acidic cleavage to liberate the chiral amino acid.

Advantages

  • High diastereomeric ratios (>99:1).

  • Scalability for industrial applications.

Comparison of Methods

MethodCatalystYieldee (%)Key Advantages
Ru-BINAP Hydrogenation[NH₂Et₂]₂{RuCl₂((R)-p-tolyl-BINAP)}₂·Cl₃95%81High enantioselectivity, scalable
Morpholinone AuxiliaryN/A~85%>99Excellent diastereoselectivity, versatile
OxidationTEMPO90%N/ASimple, cost-effective

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid undergoes various chemical reactions, primarily involving the Boc protecting group. These reactions include:

    Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid derivatives is their role as inhibitors of the dipeptidyl peptidase-IV enzyme (DP-IV). DP-IV inhibitors are crucial in the management of type 2 diabetes, as they enhance the levels of incretin hormones, which regulate glucose metabolism. Research has shown that various derivatives of this compound exhibit effective inhibition of DP-IV, making them potential therapeutic agents for diabetes treatment .

1.2 Synthesis of Peptide-Based Drugs

This compound is frequently used as an intermediate in the synthesis of peptide-based drugs. Its structure allows for the introduction of various functional groups that can be modified to create diverse peptide sequences. This versatility is essential for developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Biochemical Research Applications

2.1 Protein Modification

The compound serves as a protective group in peptide synthesis, particularly in the formation of amides and esters. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for selective deprotection during multi-step syntheses. This property is valuable in biochemical research where precise control over peptide structure is necessary .

2.2 Structure-Activity Relationship Studies

Researchers utilize this compound in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. By systematically altering the phenyl or butanoic acid moieties, scientists can identify key structural features that enhance or diminish activity against specific biological targets .

A study published in Experimental Opinion on Therapeutic Patents highlighted a series of this compound derivatives that were synthesized and evaluated for their DP-IV inhibitory activity. The results demonstrated that certain modifications led to significantly enhanced potency compared to existing drugs on the market .

Case Study: Peptide Synthesis

In another research effort, this compound was employed in synthesizing a novel class of peptide-based antibiotics. The study illustrated how variations in the Boc-protected amino acid influenced antimicrobial activity, leading to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism of action of (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid derivative during chemical reactions, preventing unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amino acid derivative, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic Acid
  • Structure: Boc-amino group on C3, phenyl on C3.
  • Molecular formula: C₁₅H₂₁NO₄ .
  • Synthesis : Prepared via asymmetric hydrogenation of a β-keto ester intermediate, followed by Boc protection .
(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoic Acid
  • Structure: Boc-amino on C2, phenyl on C4.
  • Molecular formula: C₁₅H₂₁NO₄ .
  • Applications: Intermediate for β-amino acid derivatives, which are resistant to enzymatic degradation in peptides .

Chain-Length Variants

(S)-3-(tert-Butoxycarbonylamino)-4-methylpentanoic Acid
  • Structure: Five-carbon backbone with Boc-amino on C3 and methyl on C4.
  • Molecular formula: C₁₁H₂₁NO₄ .
  • Applications : Used in peptidomimetics; the methyl group enhances metabolic stability compared to phenyl-containing analogs .
4-(tert-Butoxycarbonylamino)butanoic Acid
  • Molecular formula: C₉H₁₇NO₄ .
  • Key difference : Lacks the phenyl group, reducing hydrophobicity and π-stacking capability, making it less suited for aromatic interactions in drug design .

Cyclic Analogs

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid
  • Structure : Cyclic pyrrolidine ring with Boc on N1 and phenyl on C4.
  • Molecular formula: C₁₆H₂₁NO₄ .
  • Applications : Conformationally restricted analog; the pyrrolidine ring enforces specific torsional angles, improving target selectivity in kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Key Features Applications
(S)-4-Boc-4-phenylbutanoic acid C₁₅H₂₀NO₄ C4-Boc, C4-Ph High steric bulk, chiral center Peptide synthesis, chiral intermediates
(S)-3-Boc-4-phenylbutanoic acid C₁₅H₂₁NO₄ C3-Boc, C4-Ph Reduced steric hindrance Asymmetric catalysis
(S)-2-Boc-4-phenylbutanoic acid C₁₅H₂₁NO₄ C2-Boc, C4-Ph β-amino acid scaffold Enzyme-resistant peptides
4-Boc-aminobutanoic acid C₉H₁₇NO₄ C4-Boc Linear, no aromatic group Solubility enhancers
(2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid C₁₆H₂₁NO₄ N1-Boc, C4-Ph Conformationally rigid Kinase inhibitors

Research Findings and Trends

  • Steric Effects : The C4-Boc group in the target compound increases steric hindrance, slowing reaction kinetics in coupling reactions compared to C3-Boc analogs .
  • Chiral Recognition : The (S)-configuration is preferred in drug candidates targeting enantioselective enzymes (e.g., proteases) .

Biological Activity

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid, also known as (S)-2-(tert-butoxycarbonylamino)-4-phenylbutyric acid, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protective group on the amino nitrogen, which enhances its stability and bioavailability. The molecular formula of this compound is C₁₅H₂₁NO₄, with a molecular weight of approximately 279.34 g/mol. Its melting point ranges from 76 to 80 °C, and it exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it relevant for various biological applications.

  • Antioxidant Properties :
    • This compound has been noted for its potential antioxidant activity, which can protect cells against oxidative stress. This property is crucial in preventing cellular damage and may contribute to its neuroprotective effects.
  • Role in Protein Synthesis :
    • As an amino acid derivative, this compound plays a role in protein synthesis, potentially serving as a building block for peptide synthesis. This characteristic is essential for developing therapeutic peptides and proteins.
  • Neuroprotective Potential :
    • The compound's ability to cross the blood-brain barrier suggests it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Biological ActivityDescription
AntioxidantProtects cells from oxidative damage
NeuroprotectivePotentially beneficial in neurodegenerative disease treatment
Protein SynthesisActs as a building block for peptide synthesis
Ergogenic EffectsMay enhance physical performance and recovery in exercise contexts

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are crucial for cellular protection against oxidative stress. This has been demonstrated in various in vitro studies where the compound effectively scavenged free radicals.

2. Neuroprotective Effects

A study investigating the neuroprotective potential of amino acid derivatives found that this compound could reduce neuronal apoptosis in models of neurodegeneration. This effect was attributed to its ability to modulate oxidative stress markers and enhance mitochondrial function .

3. Role in Protein Synthesis

The compound has been utilized in peptide synthesis, showing promise as a versatile building block due to its Boc protection strategy. This method allows for selective deprotection under mild conditions, facilitating the production of complex peptides with potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberStructural Features
(S)-2-(tert-butoxycarbonylamino)-3-(4-ethylphenyl)propanoic acid80102-29-0Similar Boc protection, different side chain
(S)-2-(tert-butoxycarbonylamino)-5-phenylpentanoic acid98628-27-4Extended carbon chain
(S)-2-(Boc-amino)-4-methylphenylbutyric acid114873-05-1Variation in aromatic substitution

This comparative analysis highlights that while these compounds share structural similarities, the specific combination of features in this compound contributes to its distinct biological activities.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodReference Compound Example
Enantiomeric Excess (ee)Chiral HPLC (Chiralpak® AD-H, hexane/IPA)(S)-4-Boc-2-hydroxybutyric acid
Boc Stability (pH 7.4)LC-MS/MS, 37°C(S)-2-Boc-4-oxobutanoic acid
Deprotection KineticsGC-MS, TFA hydrolysis(R)-3-Boc-4-(phenylthio)butanoic acid

Contradictions and Limitations in Current Data

  • and highlight variability in Boc-protected compound stability under similar conditions, suggesting solvent-dependent degradation pathways. For example, (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid showed faster deprotection in polar aprotic solvents (e.g., DMF) compared to non-polar solvents . Researchers must validate conditions for each derivative.

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